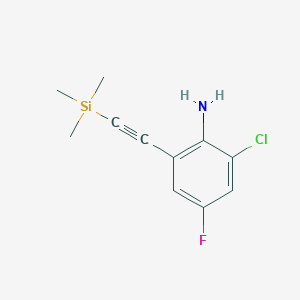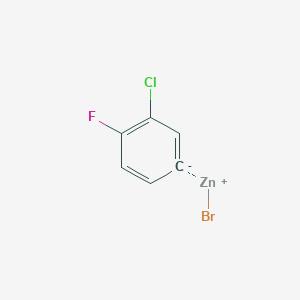
3-Chloro-4-fluorophenylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-4-fluorophenylzinc bromide can be synthesized through the reaction of 3-chloro-4-fluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-Chloro-4-fluorobromobenzene+Zn→3-Chloro-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3-chloro-4-fluorophenylzinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to enhance efficiency and safety. The use of high-purity zinc and optimized reaction parameters, such as temperature and reaction time, are crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to couple 3-chloro-4-fluorophenylzinc bromide with various electrophiles, such as aryl halides or vinyl halides.
Oxidative Addition: The compound can react with transition metal complexes, leading to the formation of organometallic intermediates.
Reductive Elimination: This step often follows oxidative addition, resulting in the formation of new carbon-carbon bonds.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-fluorophenylzinc bromide has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a key intermediate in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3-chloro-4-fluorophenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the halogen substituents, facilitating the transfer of the phenyl group to the electrophilic partner. This process is mediated by transition metal catalysts, which undergo oxidative addition and reductive elimination to form the final product. The molecular targets and pathways involved include the activation of palladium or nickel complexes and the formation of organometallic intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-fluorobenzylzinc bromide
- 4-Chloro-3-fluorobenzylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-Chloro-4-fluorophenylzinc bromide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This arrangement enhances its reactivity and selectivity in cross-coupling reactions compared to other similar compounds. The presence of both electron-withdrawing groups also influences the electronic properties of the compound, making it a valuable reagent in various synthetic applications.
Eigenschaften
Molekularformel |
C6H3BrClFZn |
|---|---|
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
bromozinc(1+);1-chloro-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
KWOINHIOSBWUQW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


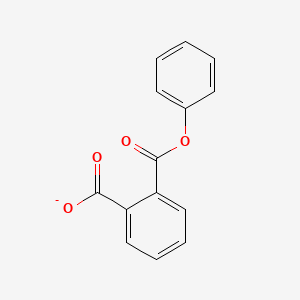
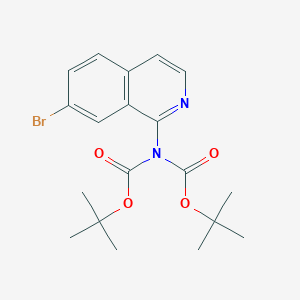

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)


![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)
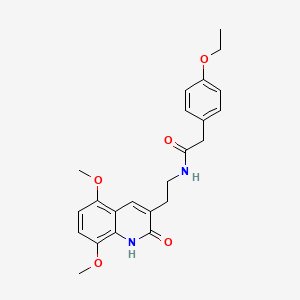
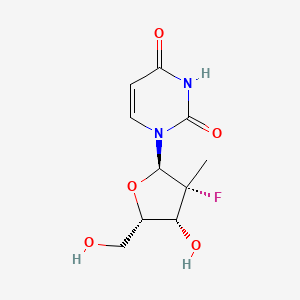
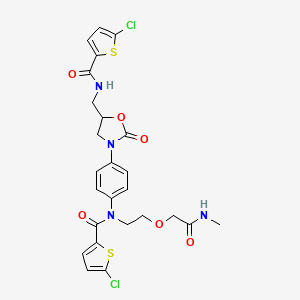
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
